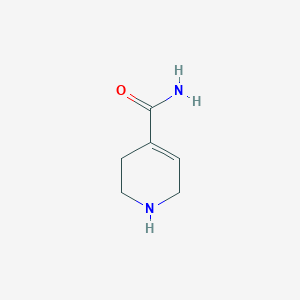

1,2,3,6-Tetrahydropyridine-4-carboxamide

Description

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

1,2,3,6-tetrahydropyridine-4-carboxamide |

InChI |

InChI=1S/C6H10N2O/c7-6(9)5-1-3-8-4-2-5/h1,8H,2-4H2,(H2,7,9) |

InChI Key |

ORZQXWSLPRJOOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxamide

- Structural Differences : The trifluoromethyl group at the 4-position increases lipophilicity and electron-withdrawing effects compared to the unsubstituted 1,2,3,6-tetrahydropyridine-4-carboxamide.

- Pharmacological Implications: Trifluoromethyl groups often enhance metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors.

Methyl 1,2,3,6-Tetrahydropyridine-4-carboxylate Hydrochloride

- Structural Differences : The methyl ester at the 4-position replaces the carboxamide group, altering hydrolytic stability and bioavailability.

- Physicochemical Properties :

1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)

- Structural Differences : MPTP features a phenyl group at the 4-position and a methyl group at the 1-position, unlike the carboxamide substituent.

- Neurotoxic Mechanism : MPTP is metabolized to MPP+, which inhibits mitochondrial complex I, causing selective dopaminergic neuron death. This mechanism is absent in carboxamide derivatives but underscores the structural sensitivity of tetrahydropyridines in neurotoxicity .

- Behavioral and Pathological Outcomes :

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Structural Differences : Bulky phenyl and piperidinyl-acetyl substituents distinguish this analog.

- Pharmacological Activity : Similar tetrahydropyridine derivatives exhibit antibacterial and antitumor properties, suggesting that substitution patterns critically influence biological targets .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Tetrahydropyridine Derivatives

Table 2: Neurotoxic Effects of MPTP vs. Carboxamide Analogs

Preparation Methods

Methoxycarbonylation for Carboxylic Acid Synthesis

The synthesis of 1,2,3,6-tetrahydropyridine-4-carboxylic acid (isoguvacine) serves as a critical precursor for carboxamide formation. A palladium-catalyzed methoxycarbonylation strategy, as described by Rohra et al., enables the direct introduction of a carboxylic acid group at the 4-position of the tetrahydropyridine ring. Starting from substituted 4-piperidones, vinyl triflates are generated using triflic anhydride, followed by carbonylation under Pd(OAc)₂ and PPh₃ catalysis in the presence of carbon monoxide and methanol. This method achieves regioselective carboxylation with yields up to 84% for the brominated intermediate.

Reaction Conditions:

Activation and Amidation to Carboxamide

The carboxylic acid intermediate is subsequently converted to the carboxamide via activation to an acyl chloride. Treatment with thionyl chloride (SOCl₂) at reflux generates the reactive acyl chloride, which is then quenched with aqueous ammonia or ammonium hydroxide to yield the primary carboxamide. This two-step process affords an overall yield of 63–71%, depending on the efficiency of the amidation step.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Carboxylic Acid Synthesis | Pd(OAc)₂, CO, MeOH | 84 |

| Acyl Chloride Formation | SOCl₂, reflux | 92 |

| Amidation | NH₄OH, 0°C to RT | 75–85 |

Halogenation and Carbonylative Amination Strategies

Vinyl Halide Formation via Phosphite-Mediated Reactions

A patent by CN105566367A discloses a halogenation method for synthesizing tetrahydropyridine derivatives, adaptable for carboxamide preparation. N-substituted-4-piperidones are treated with triaryl phosphites (e.g., triphenyl phosphite) and halogens (Br₂ or I₂) in dichloromethane at -25°C to -15°C, yielding 4-halogenated-1,2,5,6-tetrahydropyridines. This approach avoids ultralow temperatures and column chromatography, achieving yields of 77–84% for halogenated intermediates.

Palladium-Catalyzed Carbonylation with Ammonia

The halogenated intermediate undergoes palladium-catalyzed carbonylation in the presence of ammonia to directly install the carboxamide group. Using Pd(PPh₃)₄ as a catalyst under CO atmosphere (1–3 atm) in tetrahydrofuran (THF), the reaction proceeds at 60–80°C, yielding the target carboxamide in a single step. This method circumvents the need for acyl chloride intermediates but requires stringent control over ammonia concentration to minimize side reactions.

Optimized Conditions:

Alternative Routes: Nitrile Hydrolysis and Reductive Methods

Nitrile Hydrolysis

4-Cyano-1,2,3,6-tetrahydropyridine, synthesized via cyanation of 4-bromo derivatives using CuCN or Zn(CN)₂, undergoes acidic or basic hydrolysis to yield the carboxamide. Hydrolysis with concentrated HCl at 100°C for 12 hours provides moderate yields (55–60%), though over-hydrolysis to the carboxylic acid remains a challenge.

Comparative Analysis of Synthetic Approaches

| Method | Steps | Overall Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carboxylic Acid + Amidation | 2 | 63–71 | High regioselectivity, scalable | Requires Pd catalyst in first step |

| Halogenation + Carbonylation | 2 | 55–63 | Avoids acyl chlorides, one-pot potential | High-pressure CO, ammonia handling |

| Nitrile Hydrolysis | 2 | 55–60 | Simple reagents | Over-hydrolysis risk, moderate yield |

Q & A

Q. What are the key synthetic methodologies for preparing 1,2,3,6-Tetrahydropyridine-4-carboxamide derivatives, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization, amidation, and functional group protection. For example:

- Cyclization : Precursors like 4-piperidone derivatives are reacted with carboxamide-forming agents (e.g., chloroformamides) under acidic or basic conditions .

- Amidation : Carboxylic acid intermediates are converted to carboxamides using coupling reagents (e.g., HATU, DCC) in solvents like dichloromethane or DMF .

- Optimization : Temperature control (e.g., 0–25°C for sensitive intermediates) and catalyst selection (e.g., triethylamine for deprotonation) are critical to minimize side reactions .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms ring saturation. For example, vinyl protons in the tetrahydropyridine ring appear at δ 5.5–6.0 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) resolves impurities. A relative standard deviation <15% is acceptable for quantification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₉H₁₃N₂O: 165.1022) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic vs. neuroprotective effects of tetrahydropyridine derivatives?

Methodological Answer:

- Mechanistic Studies : Compare metabolites of this compound to MPTP (a neurotoxin causing Parkinsonism). Use in vitro models (e.g., SH-SY5Y cells) to assess mitochondrial Complex I inhibition .

- Dose-Response Analysis : Administer varying doses in rodent models and measure dopamine depletion (HPLC) or glial activation (immunohistochemistry) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce metabolic activation to toxic pyridinium species .

Q. What strategies are used to establish structure-activity relationships (SAR) for tetrahydropyridine carboxamides in drug discovery?

Methodological Answer:

- Scaffold Diversification : Synthesize analogs with substituents at positions 1, 4, and 6. For example, bulky groups at position 1 enhance receptor selectivity .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding motifs between the carboxamide and target proteins .

- Biological Assays : Screen analogs against target enzymes (e.g., MAO-B for Parkinson’s disease) using fluorometric assays .

Q. How should researchers address discrepancies in solubility and stability data across studies?

Methodological Answer:

- Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask method in pH 7.4 buffer) .

- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Hydrolysis of the carboxamide group is a common degradation pathway .

- Co-solvent Systems : Improve solubility using DMSO-water mixtures (<10% DMSO to avoid cytotoxicity in biological assays) .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.